Catharanthine

Übersicht

Beschreibung

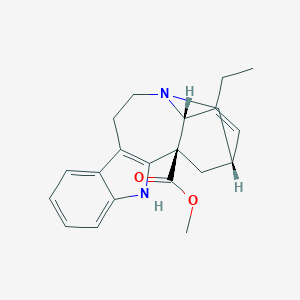

Catharanthine is a terpene indole alkaloid produced by the medicinal plants Catharanthus roseus and Tabernaemontana divaricata . It is one of the two precursors that form the anticancer drug vinblastine, the other being vindoline . This compound is derived from strictosidine, but the exact mechanism by which this happens is currently unknown .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Catharanthin kann über verschiedene synthetische Wege hergestellt werden. Eine Methode beinhaltet die biomimetische Kupplung von Catharanthin mit Vindolin zur Bildung von Vinblastin . Die Synthese von fluorierten Catharanthin-Analoga wurde ebenfalls berichtet, ausgehend von natürlich vorkommendem Catharanthin .

Industrielle Produktionsverfahren: Die industrielle Produktion von Catharanthin beinhaltet typischerweise die Extraktion aus Catharanthus roseus. Die Pflanze wird kultiviert und das Alkaloid wird unter Verwendung von Lösungsmitteln extrahiert. Fortschrittliche Techniken wie Transport-Engineering wurden eingesetzt, um die Catharanthin-Produktion in haarigen Wurzeln von Catharanthus roseus zu fördern .

Analyse Chemischer Reaktionen

Coupling Reactions with Vindoline

- Triarylaminium Radical Cation Promoted Coupling: Catharanthine can be coupled with vindoline using a triarylaminium radical cation promoter, offering an alternative to inorganic oxidants . This method helps clarify the reaction mechanism, potentially expanding the scope of such reactions and allowing for more carefully tuned oxidants .

- Fe(III)-Mediated Coupling: The coupling reaction of this compound with vindoline can be promoted by Fe(III), displaying stereochemical selectivity to produce the natural C16′ diastereomer . This reaction is thought to be radical-mediated in an aqueous buffer .

- Flavin Mononucleotide-Mediated Coupling: this compound and vindoline can couple under near-ultraviolet light using flavin mononucleotide (FMN). The reaction model involves the oxidation of this compound in the presence of FMN and oxygen, followed by coupling with vindoline to form a dihydropyridinium intermediate .

Reactions with other Aromatic Substrates

- BAHA-Promoted Coupling: this compound can undergo coupling reactions with various electron-rich aryl and heteroaromatic coupling partners when promoted by tert-butylammonium hexachloroantimonate (BAHA) . These reactions are diastereospecific, matching the natural C16’ stereochemistry of vinblastine, and regioselective, favoring the site anticipated for electrophilic radical addition or aromatic substitution of the this compound coupling partner .

- Fe(III)-Promoted Coupling with Aromatic Substrates: The scope of aromatic substrates that participate with this compound in an Fe(III)-mediated coupling reaction has been examined . Strongly electron-rich aromatic substrates participate effectively in the coupling reaction, each yielding a single diastereomer with the natural C16′ stereochemistry .

Modifications and Derivatizations

- C16-Substituted this compound Derivatives: this compound derivatives with electron-withdrawing C16 substituents participate in effective BAHA-promoted coupling reactions with vindoline . These reactions proceed with complete diastereoselectivity .

- Acid-Catalyzed Rearrangement: this compound undergoes an intriguing acid-catalyzed rearrangement, yielding four reaction products .

Oxidation Reactions

- Oxidation in FMN-Mediated Coupling: In the flavin mononucleotide-mediated coupling of this compound and vindoline, this compound is oxidized in the presence of FMN and oxygen under near-ultraviolet light .

- Fe(III)-Mediated Indole Oxidation: Fe(III)-mediated indole oxidation is sufficient for the coupling reaction to occur, and the reaction does not require the presence of the indole free NH or the participation of the this compound tertiary amino group .

Biochemical Reactions

- Biosynthesis: this compound is derived from strictosidine, though the exact mechanism remains unknown . Engineered yeast strains can produce this compound through de novo biosynthesis .

- Impact on Autophagy: this compound can activate autophagy signaling pathways and induce autophagic necrosis by inhibiting mechanistic target of rapamycin (mTOR) . It reduces oxidative stress, triggers apoptosis, and upregulates the expression of autophagy-related genes .

Wissenschaftliche Forschungsanwendungen

Catharanthin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese komplexer Alkaloide wie Vinblastin und Vincristin verwendet.

Biologie: Studien zu seinen Auswirkungen auf zelluläre Prozesse, einschließlich Apoptose und Autophagie.

5. Wirkmechanismus

Catharanthin übt seine Wirkungen aus, indem es spannungsabhängige Kalziumkanäle an glatten Gefäßmuskelzellen und Kardiomyozyten hemmt . Es stört auch den Zellzyklus, indem es die mitotische Spindelbildung beeinträchtigt, was zu Apoptose und Autophagie in Krebszellen führt . Catharanthin erhöht den Sirtuin-1-Spiegel, einen bekannten Autophagie-Induktor, während es die Akt-Expression senkt .

Wirkmechanismus

Catharanthine exerts its effects by inhibiting voltage-operated calcium channels on vascular smooth muscle cells and cardiomyocytes . It also disrupts the cell cycle by interfering with mitotic spindle formation, leading to apoptosis and autophagy in cancer cells . This compound increases sirtuin-1 levels, a known autophagy inducer, while decreasing Akt expression .

Vergleich Mit ähnlichen Verbindungen

Catharanthin ist unter den Vinca-Alkaloiden aufgrund seiner spezifischen Molekülstruktur und biologischen Aktivität einzigartig. Ähnliche Verbindungen umfassen:

Tabersonin: Ein verwandtes Indolalkaloid mit ähnlichen Biosynthesewegen.

Akuammicin: Ein weiteres Indolalkaloid mit vergleichbaren pharmakologischen Eigenschaften.

Die Einzigartigkeit von Catharanthin liegt in seiner spezifischen Hemmung von spannungsabhängigen Kalziumkanälen und seiner Rolle bei der Synthese von Vinblastin, was es zu einer wertvollen Verbindung in Forschung und Medizin macht .

Biologische Aktivität

Catharanthine, a prominent alkaloid derived from the plant Catharanthus roseus, is recognized for its significant biological activities, particularly in cancer treatment and neuropharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and results from various studies.

Overview of this compound

This compound is one of the key components in the synthesis of the anticancer drugs vinblastine and vincristine. It belongs to the class of vinca alkaloids, which are known for their ability to disrupt mitotic spindle formation during cell division. This property makes this compound a subject of interest in cancer research.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer effects through multiple mechanisms:

- Apoptosis Induction : this compound has been shown to trigger apoptosis in HepG2 liver carcinoma cells in a dose-dependent manner. It activates autophagy signaling pathways and induces autophagic necrosis by inhibiting mTOR (mammalian target of rapamycin) pathways, which are crucial for cell survival .

- Cell Cycle Disruption : The compound interferes with the cell cycle by affecting microtubule dynamics, leading to cell cycle arrest and subsequent cell death .

Table 1: Summary of Anticancer Effects of this compound

| Mechanism | Effect on Cells | Reference |

|---|---|---|

| Apoptosis Induction | Increased cell death rates | |

| Autophagy Activation | Upregulation of LC3, Beclin1 | |

| Cell Cycle Disruption | Arrest in mitosis |

2. Neuropharmacological Effects

This compound also exhibits neuropharmacological properties that are being explored for their potential in treating addiction and anxiety disorders:

- GABA Receptor Modulation : Studies indicate that (+)-catharanthine enhances the activity of GABA receptors, which are critical for inhibitory neurotransmission in the brain. This potentiation may contribute to its sedative effects and potential use in treating anxiety and addiction .

- Anti-addictive Properties : this compound has been linked to reduced self-administration of drugs such as cocaine and morphine in animal models, suggesting its potential as a therapeutic agent for substance use disorders .

Table 2: Neuropharmacological Activities of this compound

| Activity | Effect | Reference |

|---|---|---|

| GABA Receptor Potentiation | Sedative and anxiolytic effects | |

| Anti-addictive Activity | Reduced drug craving |

Case Study 1: Anticancer Efficacy in HepG2 Cells

A study conducted on HepG2 cells demonstrated that this compound not only reduced oxidative stress but also significantly increased levels of sirtuin-1, an autophagy inducer. The study utilized MTT assays to determine IC values, confirming this compound's cytotoxic properties against liver cancer cells .

Case Study 2: GABA Receptor Interaction

In another study focusing on GABA receptor interactions, molecular docking experiments revealed that (+)-catharanthine binds effectively at the β(+)/α(−) intersubunit interface. This binding was shown to enhance receptor activation at low concentrations of GABA, indicating a potential mechanism for its anxiolytic effects .

Research Findings

Recent research highlights several key findings regarding this compound's biological activity:

- Oxidative Stress Reduction : this compound has been found to lower oxidative stress markers in treated cells, contributing to its protective effects against cellular damage.

- Gene Expression Modulation : The expression levels of autophagy-related genes were significantly altered upon treatment with this compound, indicating its role in regulating cellular homeostasis .

- Chitooligosaccharides Influence : A study noted that treatment with chitooligosaccharides enhanced this compound accumulation in Catharanthus roseus, suggesting agricultural practices could optimize alkaloid yields for therapeutic use .

Eigenschaften

IUPAC Name |

methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3/t13-,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKFQVZJOWHHDV-NQZBTDCJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80947621 | |

| Record name | Catharanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2468-21-5 | |

| Record name | (+)-Catharanthine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2468-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catharanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002468215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catharanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80947621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (2α,5β,6α)-3,4-didehydroibogamine-18β-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CATHARANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT0YJV846J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.